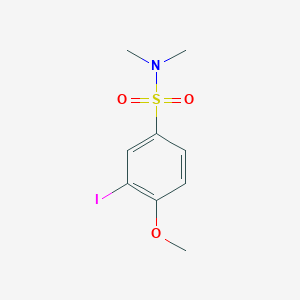![molecular formula C12H11FN2O2 B5712065 4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5712065.png)
4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as DMFO, is a chemical compound that has been widely studied for its potential applications in scientific research. DMFO is a heterocyclic compound that contains an oxazole ring and a dimethylamino group, which makes it a highly reactive molecule with unique properties.
作用机制
4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. By inhibiting the activity of these enzymes, 4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, and has been used in the development of new cancer treatments. 4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to have neuroprotective effects, and has been studied for its potential use in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one in lab experiments is that it is a highly reactive molecule that can be easily synthesized. It has also been shown to have a number of potential applications in scientific research. However, one of the limitations of using 4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is that it can be toxic at high concentrations, and care must be taken when handling it in the laboratory.
未来方向
There are a number of future directions for research on 4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one. One area of research is the development of new cancer treatments that use 4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one as a key component. Another area of research is the development of new treatments for Alzheimer's disease that use 4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one to inhibit the activity of beta-amyloid. Additionally, there is potential for 4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one to be used in the development of new drugs for other diseases, such as Parkinson's disease and Huntington's disease.
合成方法
4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one can be synthesized using a variety of methods, including the reaction of 2-fluorobenzoyl chloride with dimethylformamide followed by the addition of sodium hydroxide and a nitrogen-containing base. Another method involves the reaction of 2-fluorobenzaldehyde with dimethylformamide and a nitrogen-containing base, followed by the addition of acetic anhydride and sodium hydroxide.
科学研究应用
4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been studied extensively for its potential applications in scientific research. It has been shown to have anticancer properties, and has been used in the development of new cancer treatments. 4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
属性
IUPAC Name |
(4Z)-4-(dimethylaminomethylidene)-2-(2-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-15(2)7-10-12(16)17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,1-2H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDXDTGXSPQMAG-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)OC(=N1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)OC(=N1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(dimethylamino)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5711989.png)

![3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5712000.png)

![1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5712008.png)
![ethyl {4-[(3,4-dimethoxybenzoyl)amino]phenyl}acetate](/img/structure/B5712032.png)
![3-bromo-N'-[(2-ethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5712034.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide](/img/structure/B5712059.png)




![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5712089.png)